molecular formula C16H14N2O2 B2625695 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole CAS No. 2411219-25-3

1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole

Cat. No. B2625695
CAS RN: 2411219-25-3
M. Wt: 266.3
InChI Key: BXNUMJKMTFLLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone” is a biochemical used for proteomics research . The molecular formula is C11H12O3 and the molecular weight is 192.21 .


Molecular Structure Analysis

The molecular structure of “1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone” consists of an oxirane (epoxide) group attached to a phenyl group through a methoxy bridge .


Physical And Chemical Properties Analysis

The compound is stored at room temperature. It has a predicted melting point of 68.33°C, a predicted boiling point of 338.9°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .

Mechanism of Action

The mechanism of action of “1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone” is not clear as it is primarily used for research purposes .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, one should refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

As this compound is used for proteomics research , future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-4-16-12(3-1)9-17-18(16)13-5-7-14(8-6-13)19-10-15-11-20-15/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNUMJKMTFLLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole

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